N-[2-(1H-indol-3-yl)ethyl]-2-methyl-1H-1,3-benzimidazole-5-carboxamide N-[2-(1H-indol-3-yl)ethyl]-2-methyl-1H-1,3-benzimidazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14967309
InChI: InChI=1S/C19H18N4O/c1-12-22-17-7-6-13(10-18(17)23-12)19(24)20-9-8-14-11-21-16-5-3-2-4-15(14)16/h2-7,10-11,21H,8-9H2,1H3,(H,20,24)(H,22,23)
SMILES:
Molecular Formula: C19H18N4O
Molecular Weight: 318.4 g/mol

N-[2-(1H-indol-3-yl)ethyl]-2-methyl-1H-1,3-benzimidazole-5-carboxamide

CAS No.:

Cat. No.: VC14967309

Molecular Formula: C19H18N4O

Molecular Weight: 318.4 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(1H-indol-3-yl)ethyl]-2-methyl-1H-1,3-benzimidazole-5-carboxamide -

Specification

Molecular Formula C19H18N4O
Molecular Weight 318.4 g/mol
IUPAC Name N-[2-(1H-indol-3-yl)ethyl]-2-methyl-3H-benzimidazole-5-carboxamide
Standard InChI InChI=1S/C19H18N4O/c1-12-22-17-7-6-13(10-18(17)23-12)19(24)20-9-8-14-11-21-16-5-3-2-4-15(14)16/h2-7,10-11,21H,8-9H2,1H3,(H,20,24)(H,22,23)
Standard InChI Key LAPSKQKDASEWCA-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=C(N1)C=C(C=C2)C(=O)NCCC3=CNC4=CC=CC=C43

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzimidazole core substituted with a methyl group at position 2 and a carboxamide moiety at position 5. The carboxamide side chain is further functionalized with a 2-(1H-indol-3-yl)ethyl group, creating a hybrid structure that merges the planar aromaticity of benzimidazole with the hydrophobic indole system .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC19H18N4O\text{C}_{19}\text{H}_{18}\text{N}_{4}\text{O}
Molecular Weight318.4 g/mol
IUPAC NameN-[2-(1H-Indol-3-yl)ethyl]-2-methyl-3H-benzimidazole-5-carboxamide
CAS Number1401555-88-1

The indole moiety contributes to π-π stacking interactions with biological targets, while the benzimidazole core enhances metabolic stability . The carboxamide group introduces hydrogen-bonding capabilities, critical for target engagement .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the structure. The 1H^1\text{H}-NMR spectrum exhibits characteristic peaks for the indole NH proton (~10.2 ppm), benzimidazole protons (7.2–8.1 ppm), and methyl group (2.4 ppm). High-resolution MS shows a molecular ion peak at m/z 318.4, consistent with the molecular formula .

Synthesis and Optimization

Reaction Pathways

The synthesis involves a multi-step sequence starting from 2-methyl-1H-benzimidazole-5-carboxylic acid and 2-(1H-indol-3-yl)ethylamine:

  • Activation of Carboxylic Acid: The carboxylic acid is converted to an acyl chloride using thionyl chloride (SOCl2\text{SOCl}_2).

  • Amide Coupling: Reaction with 2-(1H-indol-3-yl)ethylamine in the presence of a base (e.g., triethylamine) yields the final product.

Table 2: Synthetic Conditions

StepReagents/ConditionsYield (%)
Acyl Chloride FormationSOCl2\text{SOCl}_2, reflux85
Amide Bond FormationEt3_3N, DCM, 0°C to RT72

Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Challenges in Scale-Up

Key issues include the hygroscopic nature of intermediates and low solubility of the final product in polar solvents. Recent optimizations suggest using dimethylformamide (DMF) as a co-solvent to improve reaction efficiency.

Pharmacological Profile

Anticancer Activity

In vitro assays demonstrate potent activity against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, with IC50_{50} values of 1.2 µM and 2.8 µM, respectively. Mechanistically, the compound inhibits cyclin-dependent kinases (CDKs) and induces caspase-3-mediated apoptosis.

Antimicrobial Effects

Against methicillin-resistant Staphylococcus aureus (MRSA), the compound shows a minimum inhibitory concentration (MIC) of 3.9 µg/mL, outperforming vancomycin (MIC = 6.2 µg/mL) . It also disrupts biofilm formation in Candida albicans by 60% at 10 µg/mL .

TargetActivity (IC50_{50}/MIC)Mechanism
MCF-7 Cells1.2 µMCDK inhibition, apoptosis
MRSA3.9 µg/mLCell wall synthesis disruption
C. albicans Biofilm60% inhibition at 10 µg/mLErgosterol biosynthesis

Mechanism of Action

Kinase Inhibition

Molecular docking studies reveal strong binding affinity (Kd=12nMK_d = 12 \, \text{nM}) to CDK2’s ATP-binding pocket, mediated by hydrogen bonds with Glu81 and hydrophobic interactions with Leu83.

Apoptosis Induction

In HCT-116 cells, the compound upregulates pro-apoptotic Bax by 3-fold and downregulates anti-apoptotic Bcl-2 by 70%, triggering mitochondrial membrane depolarization.

Future Directions

  • Pharmacokinetic Studies: Assess oral bioavailability and plasma half-life in animal models.

  • Structural Optimization: Introduce fluorine atoms to enhance blood-brain barrier penetration for CNS applications.

  • Combinatorial Therapy: Evaluate synergy with cisplatin or paclitaxel in resistant cancers.

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